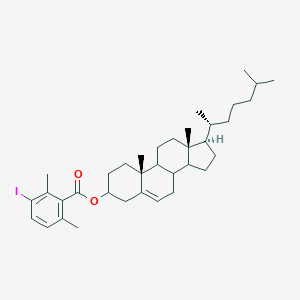
Cholesteryl 2,6-dimethyl-3-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesteryl 2,6-dimethyl-3-iodobenzoate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of cholesterol and is commonly used as a probe for studying lipid-protein interactions.
Mecanismo De Acción
The mechanism of action of cholesteryl 2,6-dimethyl-3-iodobenzoate involves its incorporation into lipid membranes. Once incorporated, the compound interacts with proteins that are present in the membrane, leading to changes in the fluorescence properties of the compound. These changes can be measured using fluorescence spectroscopy, allowing for the quantification of protein-lipid interactions.
Efectos Bioquímicos Y Fisiológicos
Cholesteryl 2,6-dimethyl-3-iodobenzoate has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of cholesteryl 2,6-dimethyl-3-iodobenzoate is its ability to label lipids in membranes, which allows for the measurement of protein-lipid interactions using fluorescence spectroscopy. This compound is also non-toxic, making it safe for use in laboratory experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of cholesteryl 2,6-dimethyl-3-iodobenzoate in scientific research. One potential application is in the study of lipid-protein interactions in disease states, such as cancer or neurodegenerative diseases. Another potential direction is the development of new probes based on cholesteryl 2,6-dimethyl-3-iodobenzoate that can be used to study other aspects of lipid biology, such as lipid metabolism or lipid signaling pathways. Additionally, the development of new techniques for measuring protein-lipid interactions using cholesteryl 2,6-dimethyl-3-iodobenzoate could lead to new insights into the role of lipids in cellular processes.
Métodos De Síntesis
The synthesis of cholesteryl 2,6-dimethyl-3-iodobenzoate involves the reaction of cholesterol with 2,6-dimethyl-3-iodobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction takes place in a suitable solvent such as dichloromethane or chloroform and is typically carried out under anhydrous conditions. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
Cholesteryl 2,6-dimethyl-3-iodobenzoate is widely used in scientific research as a probe for studying lipid-protein interactions. It is commonly used to label lipids in membranes, which allows for the measurement of protein-lipid interactions using fluorescence spectroscopy. This compound has been used to study the interactions between lipids and a variety of proteins, including ion channels, transporters, and signaling proteins.
Propiedades
Número CAS |
124784-15-2 |
|---|---|
Nombre del producto |
Cholesteryl 2,6-dimethyl-3-iodobenzoate |
Fórmula molecular |
C36H53IO2 |
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate |
InChI |
InChI=1S/C36H53IO2/c1-22(2)9-8-10-23(3)29-14-15-30-28-13-12-26-21-27(17-19-35(26,6)31(28)18-20-36(29,30)7)39-34(38)33-24(4)11-16-32(37)25(33)5/h11-12,16,22-23,27-31H,8-10,13-15,17-21H2,1-7H3/t23-,27?,28?,29-,30?,31?,35+,36-/m1/s1 |
Clave InChI |
RJPYENJVQWBZAL-IPXOLVQISA-N |
SMILES isomérico |
CC1=C(C(=C(C=C1)I)C)C(=O)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C |
SMILES |
CC1=C(C(=C(C=C1)I)C)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
SMILES canónico |
CC1=C(C(=C(C=C1)I)C)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Sinónimos |
2,6-DIBCE 2,6-dimethyl-3-iodobenzoate cholesterol ester cholesteryl 2,6-dimethyl-3-iodobenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



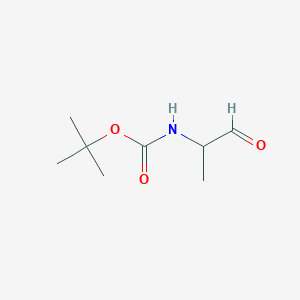
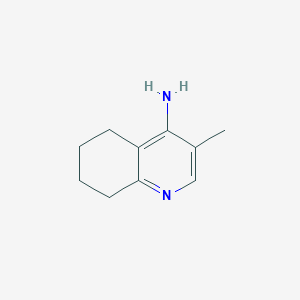
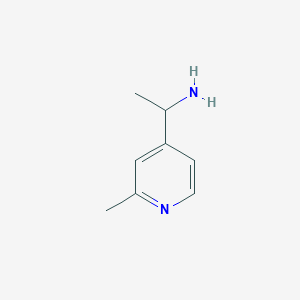
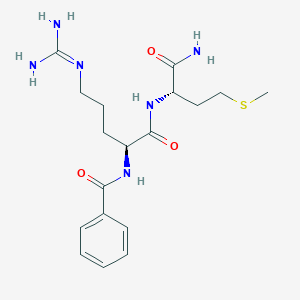
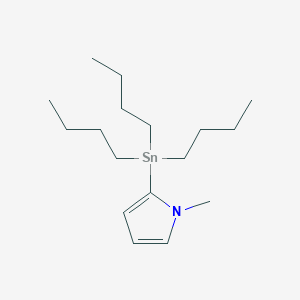

![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
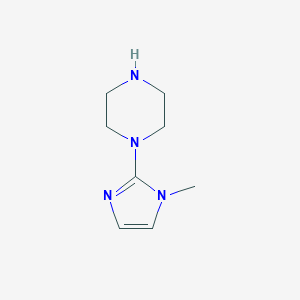
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
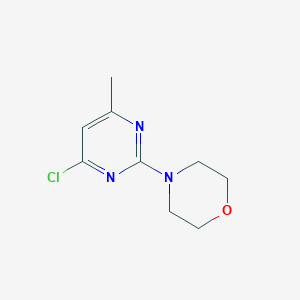
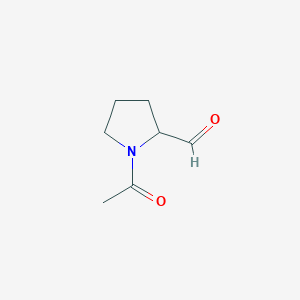
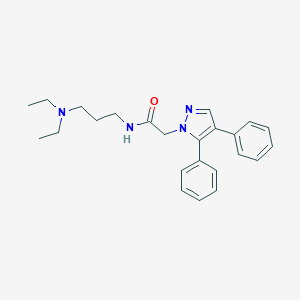
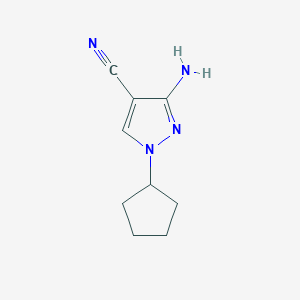
![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)